molecular formula C15H21GaO6 B1581316 Tris(pentane-2,4-dionato-O,O')gallium CAS No. 14405-43-7

Tris(pentane-2,4-dionato-O,O')gallium

Cat. No. B1581316
CAS RN: 14405-43-7
M. Wt: 367.05 g/mol
InChI Key: ZVYYAYJIGYODSD-UHFFFAOYSA-K
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Description

Tris(pentane-2,4-dionato-O,O’)gallium, also known as Gallium(III) acetylacetonate, is a coordination complex with three acetylacetone ligands . It has the molecular formula C15H21GaO6 and a molecular weight of 367.047 . This compound is used in research on gallium-containing materials .


Synthesis Analysis

While specific synthesis methods for Tris(pentane-2,4-dionato-O,O’)gallium were not found in the search results, similar complexes have been prepared via nitration of tris (2,4-pentanedionato-κ2 O,O’)cobalt (III) with a solution of copper (II) nitrate in glacial acetic acid .


Molecular Structure Analysis

The molecule has D3 symmetry and is isomorphous with other octahedral tris(acetylacetonate)s . More detailed structural analysis would require additional information or resources.


Physical And Chemical Properties Analysis

Tris(pentane-2,4-dionato-O,O’)gallium is a monoclinic white powder . It has a molecular weight of 367.047 . The enthalpy of formation is -1356 ± 11 kJ/mol .

Scientific Research Applications

High-Energy Materials

Tris(pentane-2,4-dionato-O,O’)gallium: complexes have been studied for their potential as high-energy materials (HEMs). These materials are crucial in various industries, including defense and aerospace, for their use in explosives, propellants, and pyrotechnics . The ability to fine-tune the electrostatic potential on the surface of these chelate complexes allows for the control of their sensitivity towards detonation, making them safer for handling and use .

Solid-State NMR Spectroscopy

The compound has been utilized in solid-state NMR spectroscopy studies. Accurate chemical shifts for all magnetic nuclei in related gallium complexes have been obtained, which is essential for understanding chemical bonding, structure, and dynamics of molecules in solid materials . This application is significant in materials science and chemistry for characterizing complex structures.

Superparamagnetic Nanoparticles for Biomedical Applications

Gallium-substituted spinel magnetite nanoparticles, which include gallium;4-oxopent-2-en-2-olate, have been synthesized for biomedical applications. These nanoparticles exhibit superparamagnetic behavior and have potential uses in targeted drug delivery, magnetic hyperthermia, and as contrast agents in magnetic resonance imaging (MRI) . Their biocompatibility and superparamagnetic properties make them suitable for non-invasive medical procedures.

Catalysis in Organic Synthesis

This gallium compound serves as a catalyst in various organic synthesis reactions. It is particularly useful in reactions involving hydrogenation of sulfur-containing compounds and the synthesis of carbon nanostructures . Its role as a photoreducing agent and a precursor for preparing thin films is also noteworthy in the field of catalysis.

Energetic Material Sensitivity Control

The addition of chelate rings in gallium complexes has been proposed as a novel method for controlling the sensitivity towards detonation in energetic materials. This application is particularly relevant in the development of safer explosives and propellants .

Magnetic Storage Media

Due to their magnetic properties, gallium complexes are being explored for use in magnetic storage media. The ability to manipulate their magnetic characteristics can lead to advancements in data storage technology, potentially increasing storage capacity and data retrieval speeds .

Safety and Hazards

Tris(pentane-2,4-dionato-O,O’)gallium is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer . Proper personal protective equipment should be worn when handling this compound .

Future Directions

Tris(pentane-2,4-dionato-O,O’)gallium has seen extensive use in various fields of research and industry due to its unique physical and chemical properties. It is used in research on gallium-containing materials , and gallium oxide thin films can be created with atomic layer epitaxy (ALE) by combining gallium acetylacetonate with either water or ozone as the precursor . Future research directions could include further exploration of these applications and potential new uses for this compound.

properties

IUPAC Name

gallium;4-oxopent-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Ga/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYYAYJIGYODSD-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ga+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21GaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(pentane-2,4-dionato-O,O')gallium

CAS RN

14405-43-7
Record name Tris(pentane-2,4-dionato-O,O')gallium
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.873
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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